molecular formula C14H16N2O5 B5703976 methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate

methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No. B5703976
M. Wt: 292.29 g/mol
InChI Key: ZZSXHZRZNTYACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate, also known as MNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that play a crucial role in various physiological processes. methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to have a significant effect on the central nervous system, where it acts as a potent inhibitor of acetylcholinesterase. This has led to its potential use in the treatment of various neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has a high purity yield. However, its use in lab experiments is limited due to its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs based on methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate and its derivatives. Researchers are also investigating the potential use of methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate in the treatment of various neurological disorders. Additionally, there is ongoing research on the mechanism of action of methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate and its biochemical and physiological effects.

Synthesis Methods

The synthesis of methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate involves the reaction of piperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate. This synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various scientific fields. One of the major areas of research has been its use as a building block in the synthesis of new drugs. methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate has been used as a starting material for the synthesis of various piperidine derivatives that have shown promising results in preclinical studies.

properties

IUPAC Name

methyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)11-6-8-15(9-7-11)13(17)10-2-4-12(5-3-10)16(19)20/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSXHZRZNTYACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate

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